molecular formula C24H15N3O6 B1600489 Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- CAS No. 3140-75-8

Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-

Cat. No. B1600489
CAS RN: 3140-75-8
M. Wt: 441.4 g/mol
InChI Key: YNLBSRHGIHAPAE-UHFFFAOYSA-N
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Description

Benzaldehyde, 4,4’,4’‘-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-, also known as 4,4’‘,4’‘’'- (1,3,5-Triazine-2,4,6-triyl)tris [benzaldehyde], is a chemical compound that consists of a benzaldehyde group and a 1,3,5-triazine-2,4,6-triyltris (oxy) group . It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and perfumes .


Synthesis Analysis

The compound goes through condensation with 1,4-diaminobenzene to synthesize TATAE, an imine-based microporous covalent organic framework . An atom-efficient, straightforward method for the synthesis of 2,4,6-triaryl-1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source has been demonstrated .


Molecular Structure Analysis

The molecular formula of the compound is C24H15N3O3 . The molecular weight is 393.39 . The exact mass is 441.09600 .


Chemical Reactions Analysis

The compound is involved in the synthesis of TATAE, an imine-based microporous covalent organic framework . This process involves condensation with 1,4-diaminobenzene .


Physical And Chemical Properties Analysis

The compound has a melting point of over 300 °C and a predicted boiling point of 692.1±65.0 °C . The predicted density is 1.311±0.06 g/cm3 . It is slightly soluble in DMF . The compound is a solid and has an off-white color .

Scientific Research Applications

Synthesis of Microporous Covalent Organic Frameworks (COFs)

This compound is utilized in the synthesis of TATAE , an imine-based microporous COF . COFs are highly ordered, porous structures with potential applications in gas storage, separation, and catalysis due to their high surface area and tunable porosity.

Catalysis

The synthesized TATAE COF exhibits good catalytic activity . This can be leveraged in various chemical reactions where a catalyst is required to lower the activation energy, thus increasing the rate of the reaction without being consumed in the process.

Electronic Paper and Smart Windows

The compound’s derivatives, such as those used in the formation of metal-organic frameworks (MOFs), have applications in electronic paper and smart windows . These materials can change their transparency or reflectivity in response to an electric current, making them useful for energy-saving applications.

Energy Storage Devices

MOFs derived from this compound can be used in energy storage devices . Their porous nature allows for the efficient storage and release of energy, which is crucial for developing advanced batteries and supercapacitors.

CO2 Adsorption

Another application of MOFs involving this compound is in CO2 adsorption . This is particularly important for capturing greenhouse gases and mitigating the effects of climate change.

Electrochemical Biosensors

The compound is also used in the preparation of PCN-333 (Al) based MOFs for the fabrication of electrochemical biosensors . These sensors can detect biological molecules and have applications in medical diagnostics and environmental monitoring.

Hydrogen Bonding Modulation

Research has shown that the modulation effects of Cu2+/Fe3+ ions on the hydrogen-bonded structure of derivatives of this compound can be investigated using scanning tunneling microscopy (STM) . This has implications for understanding molecular interactions at the nanoscale.

Organic Synthesis

The compound can undergo condensation reactions with other organic molecules, such as 1,4-diaminobenzene, to create new organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The compound exhibits good catalytic activity when used to synthesize TATAE, an imine-based microporous covalent organic framework . Preliminary mechanism research indicates that N-benzylidenebenzimidamides are involved in this cyclization reaction .

Safety and Hazards

While there is no explicit information on the safety and hazards of this compound, it is generally recommended to handle it with appropriate protective equipment, including safety glasses, gloves, and lab coats. Direct contact with skin or eyes, inhalation, or ingestion should be avoided .

properties

IUPAC Name

4-[[4,6-bis(4-formylphenoxy)-1,3,5-triazin-2-yl]oxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O6/c28-13-16-1-7-19(8-2-16)31-22-25-23(32-20-9-3-17(14-29)4-10-20)27-24(26-22)33-21-11-5-18(15-30)6-12-21/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLBSRHGIHAPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C=O)OC4=CC=C(C=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471573
Record name Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3140-75-8
Record name 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3140-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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